molecular formula C13H24N4O4 B14643682 Glycyl-L-prolyl-L-lysine CAS No. 52766-29-7

Glycyl-L-prolyl-L-lysine

Cat. No.: B14643682
CAS No.: 52766-29-7
M. Wt: 300.35 g/mol
InChI Key: GAAHQHNCMIAYEX-UWVGGRQHSA-N
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Description

Glycyl-L-prolyl-L-lysine is a tripeptide composed of the amino acids glycine, proline, and lysine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Tripeptides like this compound are known for their roles in cellular signaling, protein synthesis, and as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-lysine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. Subsequent amino acids (proline and glycine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The latter can be more cost-effective for large quantities. Solution-phase synthesis involves the stepwise addition of protected amino acids in solution, followed by purification and deprotection steps. This method can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolyl-L-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

Glycyl-L-prolyl-L-lysine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-lysine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity. The peptide can influence cellular processes such as proliferation, differentiation, and apoptosis through pathways like the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K-Akt) pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-prolyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. Its combination of glycine, proline, and lysine allows it to interact with different molecular targets and pathways compared to other tripeptides .

Properties

CAS No.

52766-29-7

Molecular Formula

C13H24N4O4

Molecular Weight

300.35 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C13H24N4O4/c14-6-2-1-4-9(13(20)21)16-12(19)10-5-3-7-17(10)11(18)8-15/h9-10H,1-8,14-15H2,(H,16,19)(H,20,21)/t9-,10-/m0/s1

InChI Key

GAAHQHNCMIAYEX-UWVGGRQHSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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